![molecular formula C12H10F3N3 B7577856 N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B7577856.png)
N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine
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Overview
Description
N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a highly potent and selective inhibitor of monoamine oxidase-B (MAO-B) that has been used to study the role of this enzyme in various physiological and pathological processes.
Mechanism of Action
N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine acts as a highly selective and irreversible inhibitor of MAO-B. MAO-B is responsible for the breakdown of dopamine in the brain, and inhibition of this enzyme leads to increased levels of dopamine in the brain. This increase in dopamine levels has been shown to have a number of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine levels in the brain, N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine has been shown to increase the release of norepinephrine and serotonin. N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine has also been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine in lab experiments is its high selectivity and potency as an inhibitor of MAO-B. This allows researchers to study the specific effects of MAO-B inhibition without affecting other enzymes or neurotransmitter systems. However, N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine is also highly toxic and can cause permanent damage to the dopaminergic system in the brain. This limits its use in animal studies and requires careful consideration of dosage and administration methods.
Future Directions
There are a number of future directions for research involving N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine. One potential application is in the treatment of neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibitors have been shown to have neuroprotective effects. Additionally, N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine may be useful in studying the role of MAO-B in other physiological and pathological processes, such as depression and addiction. Finally, further research is needed to better understand the long-term effects of N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine exposure and to develop safer and more effective methods of administration.
Synthesis Methods
N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)aniline with 2,3-dichloropyridazine, followed by reduction and deprotection steps. The final product is obtained as a white crystalline powder with a purity of over 99%.
Scientific Research Applications
N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine has been widely used in scientific research to study the role of MAO-B in various physiological and pathological processes. MAO-B is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine has been shown to selectively inhibit MAO-B activity, leading to increased levels of these neurotransmitters in the brain.
properties
IUPAC Name |
6-methyl-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c1-8-5-6-11(18-17-8)16-10-4-2-3-9(7-10)12(13,14)15/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBGNKZBOLTIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195354 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine |
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